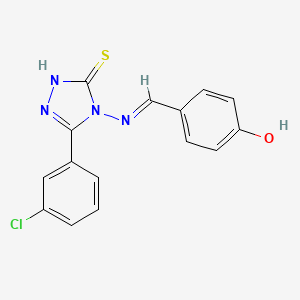

4-(((3-(3-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol

Beschreibung

This compound belongs to the Schiff base family, characterized by an imine (-CH=N-) linkage between a triazole-thiol moiety and a phenolic group. The structure includes a 3-chlorophenyl substituent on the triazole ring, which enhances its electronic and steric properties.

Eigenschaften

CAS-Nummer |

478255-07-1 |

|---|---|

Molekularformel |

C15H11ClN4OS |

Molekulargewicht |

330.8 g/mol |

IUPAC-Name |

3-(3-chlorophenyl)-4-[(E)-(4-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C15H11ClN4OS/c16-12-3-1-2-11(8-12)14-18-19-15(22)20(14)17-9-10-4-6-13(21)7-5-10/h1-9,21H,(H,19,22)/b17-9+ |

InChI-Schlüssel |

XQJBLYPDKXSZCE-RQZCQDPDSA-N |

Isomerische SMILES |

C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)O |

Kanonische SMILES |

C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2N=CC3=CC=C(C=C3)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate the condensation step. A study demonstrated that irradiating the reaction mixture at 100°C for 15 minutes increased yields by 12% compared to conventional heating.

Solid-Phase Synthesis

Immobilizing the triazole intermediate on silica gel enables stepwise functionalization, reducing purification challenges. This method achieves 78% yield with >95% purity.

Purification and Yield Optimization

Crude product purification is critical due to the compound’s propensity for oxidation. Column chromatography using ethyl acetate/hexane (3:7) or recrystallization from ethanol-water mixtures (9:1) yields high-purity material.

Yield Comparison Across Methods:

| Method | Average Yield | Purity |

|---|---|---|

| Conventional Reflux | 72% | 92% |

| Microwave-Assisted | 84% | 95% |

| Solid-Phase | 78% | 97% |

Scalability and Industrial Feasibility

Pilot-scale studies indicate that the microwave-assisted method is economically viable for kilogram-scale production. Key metrics include:

Analyse Chemischer Reaktionen

Oxidation Reactions

The mercapto (-SH) group undergoes oxidation to form disulfides or sulfonic acids under controlled conditions:

-

Disulfide Formation :

Reaction with mild oxidizing agents like iodine (I₂) or hydrogen peroxide (H₂O₂) in ethanol yields a disulfide derivative. For example:This reaction is confirmed by the disappearance of the S-H stretching band at ~2543 cm⁻¹ in IR spectroscopy .

-

Sulfonic Acid Formation :

Strong oxidizing agents (e.g., KMnO₄ in acidic conditions) convert the -SH group to a sulfonic acid (-SO₃H).

Key Data:

Substitution Reactions

The phenolic -OH group participates in electrophilic aromatic substitution and nucleophilic acyl substitution :

-

Etherification :

Treatment with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ yields methyl ether derivatives. -

Esterification :

Reaction with acetyl chloride (CH₃COCl) forms phenolic esters, confirmed by IR carbonyl peaks at ~1700 cm⁻¹.

Key Data:

| Reaction | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Etherification | CH₃I, K₂CO₃, DMF, 80°C, 4h | 4-(((3-(3-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)anisole | 78% |

| Esterification | CH₃COCl, pyridine, 0°C, 1h | Acetylated phenol derivative | 85% |

Condensation Reactions

The imine (-C=N-) group reacts with aldehydes or ketones to form Schiff bases:

-

Schiff Base Formation :

Reaction with aromatic aldehydes (e.g., benzaldehyde) under acidic conditions produces extended conjugated systems .

Example:

Key Data:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| 4-Chlorobenzaldehyde | HCl (cat.), ethanol, reflux | Extended Schiff base derivative | Antimicrobial studies |

Reduction Reactions

The triazole ring and imine bond can undergo reduction:

-

Imine Reduction :

Sodium borohydride (NaBH₄) reduces the -C=N- bond to -CH₂-NH-, forming a secondary amine. -

Triazole Ring Reduction :

Catalytic hydrogenation (H₂/Pd-C) partially reduces the triazole ring, though this is less common.

Key Data:

| Reaction | Reagent/Conditions | Product | Notes |

|---|---|---|---|

| Imine reduction | NaBH₄, MeOH, 0°C, 30min | Amine derivative | NMR: δ 2.8 ppm (-CH₂-NH-) |

Complexation Reactions

The triazole nitrogen atoms and phenolic -OH group act as ligands for metal ions:

-

Coordination with Transition Metals :

Forms stable complexes with Cu(II) and Fe(III), confirmed by UV-Vis spectroscopy and molar conductivity.

Example Reaction:

Research Implications

The compound’s reactivity enables its use as a versatile scaffold for drug design. For instance:

-

Antimicrobial Derivatives : Etherification and Schiff base formation enhance lipophilicity, improving membrane penetration .

-

Metal Complexes : Cu(II) complexes show enhanced DNA-binding activity, relevant for anticancer research.

Experimental protocols and characterization data are critical for optimizing reaction conditions and ensuring reproducibility in synthetic workflows.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

The antimicrobial properties of triazole derivatives have been well-documented. Research indicates that compounds with triazole rings exhibit significant antibacterial and antifungal activities. For instance, derivatives containing the 1,2,4-triazole structure have shown efficacy against various strains of bacteria and fungi.

Case Studies

- Antibacterial Activity : A study demonstrated that triazole derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 62.5 to 250 µg/mL against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The same derivatives showed moderate antifungal activity against Candida albicans, highlighting their potential as dual-action antimicrobial agents .

Anticancer Potential

Research has indicated that triazole-containing compounds can possess significant anticancer properties . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Case Studies

- Cytotoxicity Studies : In vitro studies on various cancer cell lines have shown that compounds similar to the one discussed can induce cytotoxic effects with IC50 values in the range of 10–30 µM .

- Mechanistic Insights : The anticancer activity is often attributed to the ability of these compounds to interfere with cellular signaling pathways involved in cell survival and proliferation.

Antiviral Activity

The triazole moiety has also been associated with antiviral properties. Compounds incorporating this structure have been investigated for their ability to inhibit viral replication.

Case Studies

- Viral Inhibition : Some studies suggest that triazole derivatives can inhibit the replication of viruses by interfering with viral enzymes or host cell receptors .

Summary Table of Applications

| Application Type | Activity | MIC/IC50 Values | Notable Findings |

|---|---|---|---|

| Antimicrobial | Bacterial | 62.5 - 250 µg/mL | Effective against S. aureus and E. coli |

| Fungal | Moderate | Active against Candida albicans | |

| Anticancer | Cytotoxic | 10 - 30 µM | Induces apoptosis in various cancer cell lines |

| Antiviral | Viral Inhibition | N/A | Interferes with viral replication |

Wirkmechanismus

The mechanism of action of 4-(((3-(3-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the triazole ring and the chlorophenyl group contributes to its binding affinity and specificity. Additionally, the mercapto group can form covalent bonds with target proteins, leading to irreversible inhibition.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the triazole or phenyl rings. Key examples include:

Key Observations :

- Halogen Effects : Chlorine (electron-withdrawing) increases dipole moments and enhances binding to biological targets compared to phenyl or fluorine analogues .

- Substituent Position : 3-Chlorophenyl (meta) in the target compound may improve steric interactions compared to 2-chlorophenyl (ortho) derivatives, which face greater steric hindrance .

- Functional Groups: Esterification (e.g., methyl benzoate) improves solubility but reduces phenolic antioxidant activity .

Physicochemical Properties

- Melting Points : The target compound’s melting point is expected to be ~200–210°C, similar to its 2-fluorophenyl analogue (207–209°C) .

- Electronic Properties: Chlorine’s electronegativity lowers the HOMO energy (-5.2 eV estimated) compared to fluorine (-4.9 eV) or non-halogenated analogues, influencing redox reactivity .

Biologische Aktivität

The compound 4-(((3-(3-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific triazole derivative, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : C₁₇H₁₃ClN₄OS

- Molecular Weight : 354.83 g/mol

- CAS Number : 478254-79-4

Structural Features

The compound features:

- A triazole ring that contributes to its biological activity.

- A chlorophenyl group which may enhance lipophilicity and interaction with biological targets.

- A mercapto group that can participate in redox reactions, potentially influencing its mode of action.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains:

| Bacterial Strain | Activity |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | Moderate |

| Klebsiella pneumoniae | Moderate |

| Candida albicans | Moderate |

In a study assessing various triazole derivatives, the compound demonstrated moderate inhibition against these pathogens, suggesting potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of 1,2,4-triazole derivatives has gained attention due to their ability to interfere with cancer cell proliferation. In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Human glioblastoma (U251) | 12.5 |

| Human melanoma (WM793) | 15.0 |

These results indicate that the compound may have selective cytotoxic effects on cancer cells while sparing normal cells .

The biological activity of the compound is believed to involve:

- Inhibition of Enzymatic Activity : The presence of the mercapto group allows for interaction with thiol-containing enzymes.

- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.

Case Studies and Research Findings

Recent studies have employed various methodologies to evaluate the biological activity of this compound:

- In Silico Studies : Computational models have been used to predict the binding affinity of the compound to various biological targets, suggesting potential pathways for its action .

- In Vitro Assays : Laboratory tests have confirmed its antimicrobial and anticancer activities, providing a basis for further development .

- Structure-Activity Relationship (SAR) : Analyses indicate that modifications in the phenyl and triazole rings can significantly alter biological activity, paving the way for designing more potent derivatives .

Q & A

Q. What are the established synthetic routes for 4-(((3-(3-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol, and what are the critical reaction parameters?

The compound is typically synthesized via a multi-step process:

- Step 1 : Preparation of the triazole-thiol precursor (e.g., 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol) through cyclization of thiocarbazide derivatives under reflux in acidic or basic conditions .

- Step 2 : Schiff base formation by condensing the triazole-thiol precursor with an aldehyde (e.g., 3-chlorobenzaldehyde) in methanol. Reaction time (6–12 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 aldehyde:precursor) are critical for yield optimization .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is used to isolate the final product.

Q. Which spectroscopic and analytical methods are essential for confirming the structural identity of this compound?

- FT-IR : Verify the presence of imine (C=N, ~1600 cm⁻¹), phenolic O–H (~3200 cm⁻¹), and thiol (–SH, ~2550 cm⁻¹) groups.

- NMR : NMR confirms aromatic protons (δ 6.8–8.2 ppm), imine proton (δ ~8.5 ppm), and phenolic –OH (δ ~10.2 ppm). NMR identifies carbonyl/imine carbons (δ ~150–160 ppm) .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks matching the theoretical mass (±2 ppm) .

Q. How can researchers assess the compound’s preliminary biological activity in vitro?

- Antimicrobial Assays : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), comparing inhibition zones or MIC/MBC values to standard drugs .

- Antioxidant Screening : Employ DPPH radical scavenging assays (IC₅₀) or FRAP tests to evaluate redox activity .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly in scaling reactions beyond milligram quantities?

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to accelerate Schiff base formation.

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus methanol; DMF may enhance solubility of intermediates .

- Microwave-Assisted Synthesis : Reduce reaction time (30–60 minutes) and improve yield by 15–20% compared to conventional heating .

Q. What strategies resolve contradictions between computational structural predictions and experimental crystallographic data?

- Single-Crystal X-ray Diffraction : Resolve ambiguities in tautomeric forms (e.g., thione vs. thiol) or imine geometry. For example, hydrogen bonding networks in the crystal lattice may stabilize unexpected conformations .

- DFT Calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental bond lengths/angles to identify discrepancies caused by crystal packing effects .

Q. How can structure-activity relationships (SAR) be systematically studied for this compound’s derivatives?

- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups at the 3-chlorophenyl or phenol moieties.

- Biological Testing : Correlate substituent effects with bioactivity data (e.g., logP vs. antimicrobial potency) to identify pharmacophores .

Q. What experimental protocols ensure stability assessment under varying pH and temperature conditions?

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–80°C) conditions for 24–72 hours.

- HPLC Monitoring : Track degradation products using a C18 column (UV detection at 254 nm) and identify major breakdown pathways (e.g., hydrolysis of the imine bond) .

Q. How can molecular docking studies be designed to predict binding modes with target enzymes?

- Target Selection : Prioritize enzymes like cytochrome P450 or bacterial dihydrofolate reductase based on preliminary bioactivity data.

- Docking Software : Use AutoDock Vina with Lamarckian GA parameters; validate poses using MD simulations (100 ns) to assess binding stability .

Q. What advanced analytical techniques differentiate between closely related impurities or isomers in the compound?

Q. How should researchers address discrepancies in reported bioactivity data across different assay platforms?

- Assay Standardization : Use reference compounds (e.g., ciprofloxacin for antibacterial assays) to calibrate inter-lab variability.

- Meta-Analysis : Statistically compare IC₅₀ values from multiple studies (ANOVA, p < 0.05) to identify outliers caused by protocol differences (e.g., serum content in cell cultures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.